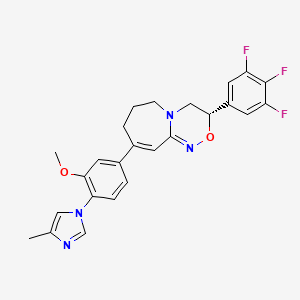
gamma-Secretase modulator 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Secretase Modulator 10 is a small molecule compound that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is responsible for the cleavage of several type I transmembrane proteins, including the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease. This compound selectively reduces the production of amyloid-beta peptides, particularly the pathogenic amyloid-beta 42, without affecting the cleavage of other essential substrates such as the Notch receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as alkyl halides, acyl chlorides, and amines.
Final Coupling: The final product is obtained through coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate solvents
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Gamma-Secretase Modulator 10 undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify specific functional groups, such as alcohols to ketones or aldehydes.
Reduction: Reduction reactions, such as hydrogenation, can convert double bonds or carbonyl groups to saturated compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the core structure
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Aplicaciones Científicas De Investigación
Gamma-Secretase Modulator 10 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of gamma-secretase modulators and to develop new analogs with improved efficacy and selectivity
Biology: Employed in cellular and molecular biology studies to investigate the role of gamma-secretase in various signaling pathways and its interaction with substrates
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing the production of amyloid-beta peptides and preventing plaque formation
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new gamma-secretase modulators
Mecanismo De Acción
Gamma-Secretase Modulator 10 exerts its effects by selectively modulating the activity of gamma-secretase. It binds to the gamma-secretase complex and alters its cleavage specificity, reducing the production of the pathogenic amyloid-beta 42 peptide while sparing other essential substrates like the Notch receptor. This selective modulation is achieved through allosteric interactions that influence the enzyme’s conformation and substrate binding properties .
Comparación Con Compuestos Similares
Gamma-Secretase Inhibitors: These compounds inhibit the activity of gamma-secretase but often have off-target effects on other substrates, leading to toxicity.
Beta-Secretase Inhibitors: These inhibit the initial cleavage of amyloid precursor protein but may also affect other physiological processes.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Some NSAIDs have been found to modulate gamma-secretase activity but with less specificity compared to Gamma-Secretase Modulator 10
Uniqueness: this compound is unique in its ability to selectively reduce the production of amyloid-beta 42 without affecting other essential substrates. This selective modulation reduces the risk of side effects and makes it a promising candidate for the treatment of Alzheimer’s disease .
Propiedades
Fórmula molecular |
C25H23F3N4O2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(3S)-9-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-3-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-[1,2,4]oxadiazino[4,3-a]azepine |
InChI |
InChI=1S/C25H23F3N4O2/c1-15-12-32(14-29-15)21-6-5-17(10-22(21)33-2)16-4-3-7-31-13-23(34-30-24(31)11-16)18-8-19(26)25(28)20(27)9-18/h5-6,8-12,14,23H,3-4,7,13H2,1-2H3/t23-/m1/s1 |
Clave InChI |
JBNQYKISHRGLQY-HSZRJFAPSA-N |
SMILES isomérico |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NO[C@H](CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |
SMILES canónico |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NOC(CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


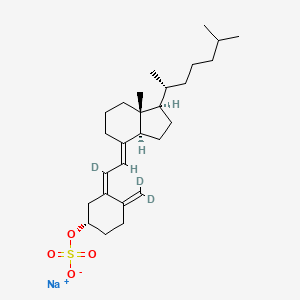
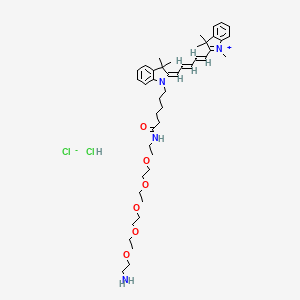
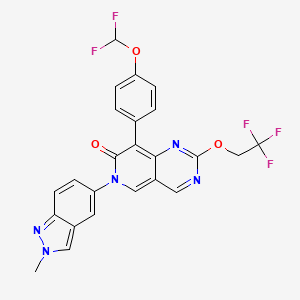
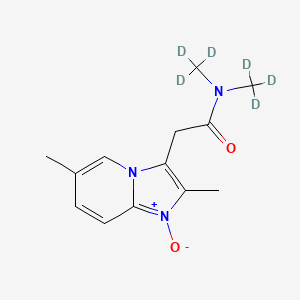
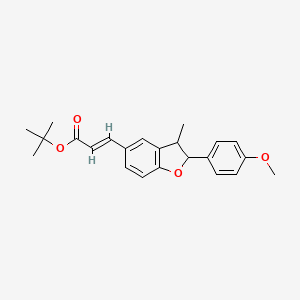
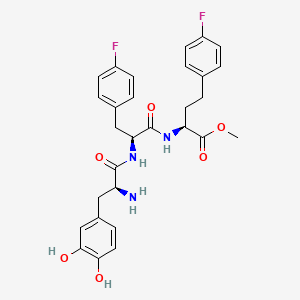
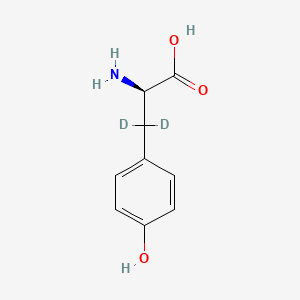
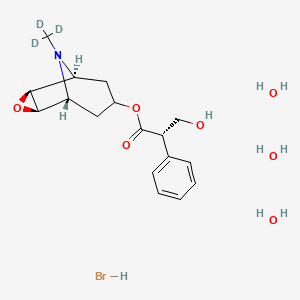
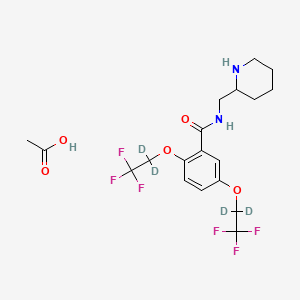
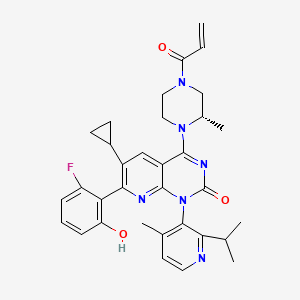
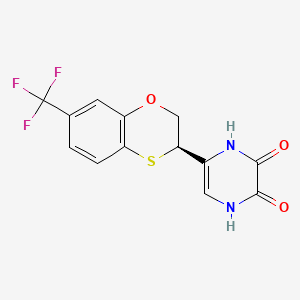

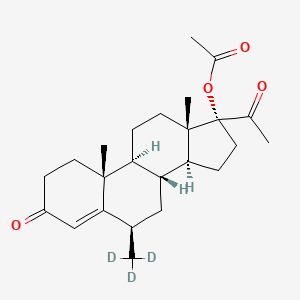
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
